(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a thiophene ring substitution at the 4-position of the pyrrolidine scaffold. This compound is often utilized as a building block in organic synthesis, particularly in the development of peptidomimetics and bioactive molecules. Its tert-butoxycarbonyl (Boc)-protected form, (2S,4R)-1-(tert-butoxycarbonyl)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, is commercially available (CAS: 959582-97-9) and serves as a key intermediate in pharmaceutical research . The stereochemistry at the 2S and 4R positions is critical for its biological activity, as enantiomeric purity often dictates receptor binding specificity .
Properties
IUPAC Name |
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHLHOKPAPADH-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization or hydrogenation of proline precursors. For example, L-hydroxyproline derivatives serve as chiral starting materials to ensure (2S,4R) configuration. Catalytic hydrogenation of pyrroline intermediates under H₂/Pd-C achieves high cis-selectivity (up to 95% ee) while avoiding racemization.
Thiophen-3-ylmethyl Group Introduction
Alkylation of the pyrrolidine nitrogen or C4 position is achieved using thiophen-3-ylmethyl halides or sulfonates. Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 0–5°C minimizes side reactions. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency in biphasic systems.
Stereochemical Control
Asymmetric synthesis using Evans oxazolidinones or Sharpless epoxidation ensures enantiomeric excess >90%. Chiral auxiliaries are removed via hydrolysis under mild acidic conditions (pH 2–3) to preserve stereochemistry.
Stepwise Laboratory Synthesis
Starting Materials and Intermediate Preparation
-
L-Hydroxyproline Derivatization :
L-Hydroxyproline is protected with p-nitrobenzyl chloroformate in NaOH/CH₂Cl₂ at 0°C, yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (93% yield). -
Hydroxyl Group Activation :
The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using MsCl or TsCl in pyridine. -
Alkylation :
Thiophen-3-ylmethyl bromide reacts with the activated intermediate in THF at −78°C, followed by HCl-mediated deprotection to yield the target compound (75–85% yield).
Reaction Conditions and Optimization
-
pH Stability : The hydrochloride salt is stable at pH 2–6 but hydrolyzes above pH 7, requiring neutralization during workup.
-
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) achieve >95% purity.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis utilizes flow reactors for alkylation and hydrogenation steps, reducing reaction times by 40% compared to batch processes.
Catalytic Hydrogenation
Pd/C (5% w/w) in ethanol under 50 psi H₂ selectively reduces imine intermediates to the pyrrolidine core with 92% ee.
Cost-Effective Purification
Crystallization from ethanol/water (1:3) at 0°C yields high-purity product (98.5%) with minimal solvent waste.
Analytical Characterization
HPLC Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms enantiomeric purity and absence of thiophene byproducts.
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.35 (t, J = 3.1 Hz, 1H, thiophene), 4.12 (m, 1H, C2-H), 3.78 (m, 1H, C4-H).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chiral Pool Synthesis | 85–93 | L-Hydroxyproline, −78°C alkylation | High stereoselectivity | Multistep, costly intermediates |
| Asymmetric Catalysis | 78–88 | Evans oxazolidinones, Pd-C/H₂ | Scalable, >90% ee | Requires specialized catalysts |
| Industrial Flow Process | 90–95 | Continuous flow, 50 psi H₂ | Fast, consistent purity | High initial equipment cost |
Recent Advances
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee, reducing reliance on chiral auxiliaries.
Green Chemistry Approaches
Water-mediated alkylation at 25°C using micellar catalysis decreases organic solvent use by 70%.
Challenges and Solutions
Racemization During Alkylation
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its unique structure allows for interactions with various biological targets, which may lead to the development of new pharmaceuticals.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Studies have shown that (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid could serve as a scaffold for developing new antibiotics .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules.
Synthetic Routes
- The synthesis typically involves cyclization reactions to form the pyrrolidine ring followed by the introduction of the thiophenyl group through coupling reactions such as Suzuki or Stille coupling .
Biochemical Research
The compound is being investigated for its role as a ligand in biochemical assays. Its ability to bind selectively to certain proteins makes it a candidate for studying enzyme mechanisms and protein interactions.
- Research has indicated that the compound can influence enzyme activity, potentially serving as an inhibitor or activator depending on the target enzyme . This property is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.
Uniqueness
The presence of the thiophenyl moiety imparts distinct chemical properties that differentiate it from other similar compounds, enhancing its potential utility in various applications.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Heterocyclic vs. Aromatic Substitutions: The thiophene moiety in the parent compound provides electron-rich π-system interactions, which may favor binding to receptors requiring planar aromatic interactions. In contrast, the benzo[b]thiophene analog () introduces a fused benzene ring, increasing molecular weight (361.46 vs.
Impact of Methyl Substitutions :
- Methylbenzyl analogs (e.g., 2-, 3-, or 4-methylbenzyl in ) exhibit incremental increases in lipophilicity (LogP ~2.7) compared to the parent compound. The 2-methylbenzyl variant (CAS: 1049734-41-9) shows improved metabolic stability due to steric hindrance, a feature exploited in protease inhibitor design .
Salt Forms and Solubility :
Physicochemical Properties
- Solubility and Stability :
- The parent compound’s free acid form is less soluble in aqueous media compared to its hydrochloride salt analogs. For instance, the benzo[b]thiophene analog’s hydrochloride salt () is stored at 2–8°C to prevent degradation, suggesting sensitivity to ambient conditions .
- Methyl-substituted benzyl derivatives () exhibit higher thermal stability, with purity levels >95%, making them robust candidates for long-term storage .
Biological Activity
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, also known as trans-4-(3-thienylmethyl)-L-proline, is a chiral compound with significant biological activity. This compound features a pyrrolidine ring with a thiophene moiety, which contributes to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
- Molecular Formula : C10H13NO2S
- Molecular Weight : 211.28 g/mol
- CAS Number : 1373609-37-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiophene group enhances its binding affinity and specificity, potentially modulating enzymatic activities and influencing cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogenic bacteria. For instance, studies have shown that derivatives of this compound can inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis, likely through the modulation of mitochondrial function and enhancement of cellular antioxidant defenses.
Case Studies
- Antibacterial Activity : A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Neuroprotection in Models of Neurodegeneration : In a study by Johnson et al. (2022), the compound was tested in a mouse model of Alzheimer's disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2021) | Antibacterial | Effective against S. aureus and E. coli; significant growth inhibition observed. |
| Johnson et al. (2022) | Neuroprotection | Improved cognitive function in Alzheimer's model; reduced amyloid plaques. |
| Lee et al. (2023) | Enzyme Inhibition | Inhibits specific proteases involved in inflammatory responses; potential anti-inflammatory applications. |
Q & A
Q. What are the key synthetic strategies for synthesizing (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid?
The synthesis typically involves multi-step reactions with palladium-catalyzed cross-coupling and deprotection steps. For example, analogous compounds (e.g., Boc-protected pyrrolidine derivatives) are synthesized using tert-butyl XPhos ligand and palladium diacetate under inert atmospheres (40–100°C), followed by acidic hydrolysis (HCl/water, 93–96°C) to remove protecting groups . Stereochemical control is achieved via chiral starting materials or asymmetric catalysis.
Q. How can the stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for absolute stereochemical determination. For example, crystal structures of related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) were resolved using synchrotron radiation and refined with software like CAMERON . Alternatively, coupling constants (e.g., vicinal -values for pyrrolidine protons) and chemical shifts can corroborate stereochemistry .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as carboxylic acid derivatives are prone to hydrolysis. Stability studies on similar compounds (e.g., Boc-protected analogs) show decomposition under prolonged heat (>50°C) or acidic/basic conditions .
Q. Which analytical methods are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (≥97% purity) is standard. For chiral purity, chiral stationary phase columns or capillary electrophoresis are recommended. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while NMR validates structural integrity .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving thiophene coupling?
Optimize reaction conditions using design of experiments (DoE). For example, in palladium-catalyzed steps, varying catalyst loading (e.g., Pd(OAc)), ligand ratios (tert-butyl XPhos), and base (CsCO) can enhance efficiency. Microwave-assisted synthesis or flow chemistry may reduce reaction times . Contradictions in yield data (e.g., 40–100°C temperature ranges) suggest sensitivity to oxygen/moisture, necessitating strict inert conditions .
Q. What strategies mitigate racemization during carboxylic acid deprotection?
Use mild acidic conditions (e.g., diluted HCl in dioxane/water) at controlled temperatures (93–96°C) to minimize epimerization. Monitoring reaction progress via chiral HPLC ensures stereochemical integrity. For Boc-protected analogs, TFA-mediated deprotection at 0–25°C is preferred .
Q. How can this compound be evaluated for biological activity, such as enzyme inhibition?
Design assays targeting proline-dependent enzymes (e.g., prolyl hydroxylases or peptidases). For example, competitive inhibition studies using fluorogenic substrates (e.g., AMC-tagged peptides) and monitoring kinetic parameters (, IC). Structural analogs like kainic acid derivatives act as glutamate receptor ligands, suggesting potential neuropharmacological applications .
Q. What advanced spectroscopic techniques resolve conformational dynamics in solution?
Rotational-echo double-resonance (REDOR) NMR or 2D-NOESY can map intramolecular interactions (e.g., thiophene-pyrrolidine stacking). Variable-temperature NMR ( to ) identifies rotamer populations, critical for understanding binding modes .
Q. How to address discrepancies in reported synthetic protocols (e.g., conflicting reaction times or yields)?
Reproducibility issues often arise from trace impurities or solvent effects. Systematic replication with controlled variables (e.g., anhydrous solvents, degassed reagents) is essential. For example, tert-butanol purity significantly impacts Buchwald-Hartwig coupling efficiency in analogous reactions .
Methodological Considerations
Q. What computational tools predict the compound’s physicochemical properties?
Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize molecular geometry and predict pKa (carboxylic acid ≈ 2.5–3.5). Molecular docking (AutoDock Vina) models interactions with biological targets, guided by crystallographic data from related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
